

# An In-depth Technical Guide to Sarafloxacin: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Sarafloxacin

Cat. No.: B15561524

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This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **sarafloxacin**, a fluoroquinolone antibiotic. The information is curated to support research, development, and formulation activities. All quantitative data is presented in structured tables for ease of comparison, and a representative experimental workflow is visualized.

## Chemical Identity

**Sarafloxacin** is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It is identified by the following nomenclature and registry numbers:

Identifier	Value	Citation(s)
IUPAC Name	6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid	[1]
CAS Number	98105-99-8 (for Sarafloxacin base)	[1]
91296-87-6 (for Sarafloxacin hydrochloride)	[2]	
Molecular Formula	C <sub>20</sub> H <sub>17</sub> F <sub>2</sub> N <sub>3</sub> O <sub>3</sub>	[1]
C <sub>20</sub> H <sub>17</sub> F <sub>2</sub> N <sub>3</sub> O <sub>3</sub> • HCl (hydrochloride)	[3]	
C <sub>20</sub> H <sub>17</sub> F <sub>2</sub> N <sub>3</sub> O <sub>3</sub> • HCl • 3H <sub>2</sub> O (hydrochloride trihydrate)	[4]	
SMILES	C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F	[1]

## Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following tables summarize the key properties of **sarafloxacin** and its common salt forms.

Table 2.1: Molar Mass and Melting Point

Compound	Molar Mass ( g/mol )	Melting Point (°C)	Citation(s)
Sarafloxacin	385.371	Not specified	[1]
Sarafloxacin Hydrochloride	421.83	>275 (decomposes)	[3]
Sarafloxacin Hydrochloride Trihydrate	475.87	Not specified	[4]

Table 2.2: Solubility

Solvent	Solubility	Citation(s)
Water (Sarafloxacin Hydrochloride)	Soluble	[3][5]
PBS (pH 7.2) (Sarafloxacin Hydrochloride)	~0.5 mg/mL	[6]
DMSO (Sarafloxacin Hydrochloride)	~2 mg/mL	[6]
Dimethylformamide (Sarafloxacin Hydrochloride)	~5 mg/mL	[6]
Water (Sarafloxacin)	Practically insoluble	[7]
Anhydrous formic acid (Sarafloxacin)	Freely soluble	[7]
Methylene chloride (Sarafloxacin)	Very slightly soluble	[7]
Ethanol (96%) (Sarafloxacin)	Practically insoluble	[7]

Table 2.3: Dissociation Constant and Partition Coefficient

Property	Value	Citation(s)
pKa <sub>1</sub>	5.6	[1]
pKa <sub>2</sub>	8.2	[1]
LogP	0.56 (ChemAxon)	[8]

## Mechanism of Action

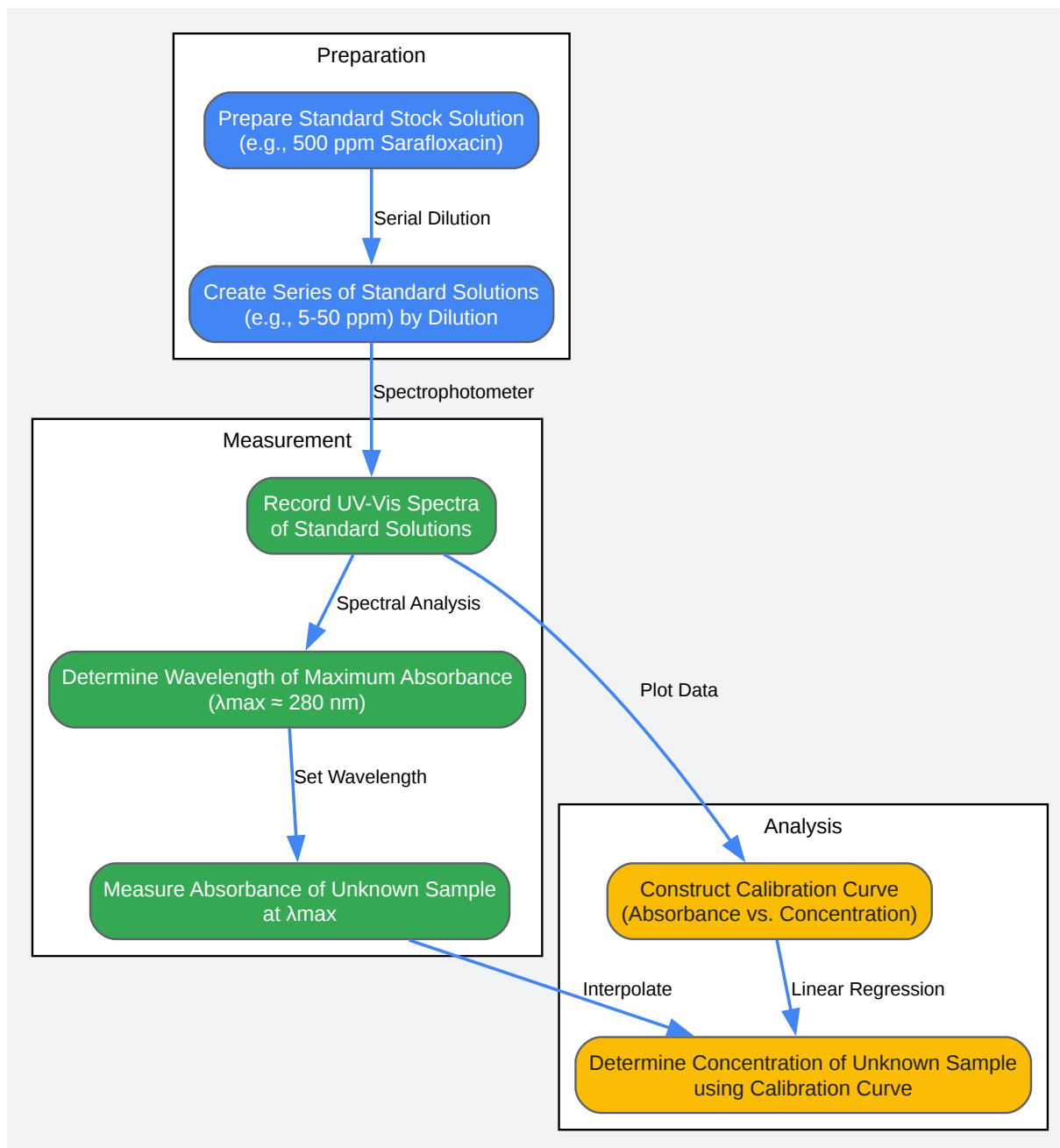
**Sarafloxacin**, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication. Specifically, it targets DNA gyrase (bacterial topoisomerase II) and topoisomerase IV.[3][4][9]

- **Inhibition of DNA Gyrase:** DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme,  **sarafloxacin**  prevents the proper unwinding and replication of bacterial DNA.[4]
- **Inhibition of Topoisomerase IV:** Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of this enzyme leads to an inability of the bacterial cell to segregate its replicated DNA, ultimately resulting in cell death.[3]

This dual-targeting mechanism contributes to the broad-spectrum activity of  **sarafloxacin**  against a range of Gram-positive and Gram-negative bacteria.[4]

## Experimental Protocols

While detailed experimental protocols for the determination of all physicochemical properties were not available in the cited literature, a general workflow for determining the concentration of  **sarafloxacin**  in an aqueous solution using UV-Vis spectroscopy can be inferred from methodologies used in related studies.[10]



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A generalized workflow for the quantification of **sarafloxacin** using UV-Vis spectroscopy.

This diagram illustrates the key steps from the preparation of standard solutions to the final determination of the concentration of an unknown sample containing **sarafloxacin**.

## Conclusion

This technical guide has summarized the core chemical structure and physicochemical properties of **sarafloxacin**. The provided data, presented in clear, tabular format, is intended to be a valuable resource for researchers and professionals in the field of drug development and antibiotic research. The outlined mechanism of action and a representative experimental workflow offer further insight into the scientific context of this compound. It is important to note that **sarafloxacin** was withdrawn from clinical use.<sup>[1]</sup>

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